molecular formula C7H4F2O B1295200 2,6-Difluorobenzaldehyde CAS No. 437-81-0

2,6-Difluorobenzaldehyde

Cat. No. B1295200
CAS RN: 437-81-0
M. Wt: 142.1 g/mol
InChI Key: SOWRUJSGHKNOKN-UHFFFAOYSA-N
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Description

2,6-Difluorobenzaldehyde is a chemical compound that has been synthesized from 2,6-dichlorobenzaldehyde using potassium fluoride (KF) in tetramethylene sulfoxide. The optimized synthesis conditions include a mole ratio of KF to 2,6-dichlorobenzaldehyde of 3:1, a reaction volume of 150 mL, a duration of 12 hours, and a temperature of 220°C. Under these conditions, the yield and purity of 2,6-difluorobenzaldehyde were reported to be 61.2% and 98.1%, respectively .

Synthesis Analysis

The synthesis of 2,6-difluorobenzaldehyde is a notable example of halogen exchange reaction, where dichlorobenzaldehyde is treated with KF to replace chlorine atoms with fluorine. This reaction is facilitated by the use of tetramethylene sulfoxide as a solvent . Other research has focused on the synthesis of various benzaldehyde derivatives, such as the preparation of 2,6-diiodobenzaldehydes through metal–iodine exchange, demonstrating the versatility of halogenated benzaldehydes in organic synthesis .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,6-difluorobenzaldehyde is not detailed in the provided papers, the structure of related compounds such as (2,4,6-Tri-t-butyl)thiobenzaldehyde has been elucidated using X-ray crystallography, revealing the orientation of substituent groups relative to the aromatic ring . This type of analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

2,6-Difluorobenzaldehyde can serve as a precursor for various chemical transformations. For instance, the synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde demonstrates the utility of benzaldehyde derivatives in the construction of complex heterocyclic compounds . Additionally, the transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride illustrates the potential for further functionalization of the difluorobenzaldehyde core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluorobenzaldehyde are inferred from its synthesis and the properties of related compounds. For example, the stability of aromatic thioaldehydes and their reactions with radicals suggest that 2,6-difluorobenzaldehyde may also exhibit interesting reactivity patterns . The synthesis of various benzaldehyde derivatives with different substituents, as seen in the preparation of 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes, highlights the influence of substituents on the properties of the benzaldehyde core .

Scientific Research Applications

Application 1: Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil

  • Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
  • Methods of Application : This compound is synthesized via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .
  • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .

Application 2: Thermally Activated Delayed Fluorescence (TADF)

  • Summary of the Application : 2,6-Difluorobenzaldehyde is used in the synthesis of novel organic luminophores that exhibit thermally activated delayed fluorescence (TADF) in the aggregated state . This is crucial for the advancement of delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .
  • Methods of Application : The synthesis, photophysical properties, molecular and crystal structures, and theoretical calculations of 2,6-bis(diarylamino)benzophenones were reported . The optical excitation took place through intramolecular charge-transfer from one diarylamino moiety to an aroyl group .
  • Results or Outcomes : While the benzophenones did not luminesce in solution, the solids of the benzophenones emitted green light with moderate-to-good quantum yields . Thus, the benzophenones exhibit aggregation-induced emission . Based on the lifetime measurement, the green emission of the solids was found to include TADF .

Application 3: Synthesis of 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole

  • Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole .
  • Methods of Application : This compound is synthesized by reacting with 1,2-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid .
  • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .

Application 4: Synthesis of (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one

  • Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one .
  • Methods of Application : This compound is synthesized via Wittig olefination reaction with acetylmethylidenetriphenyl phosphorane .
  • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .

Application 5: Synthesis of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate

  • Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize Methyl 4-fluorobenzo[b]thiophene-2-carboxylate .
  • Methods of Application : This compound is synthesized by treating with methyl thioglycolate in the presence of K2CO3 .
  • Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .

Safety And Hazards

2,6-Difluorobenzaldehyde is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWRUJSGHKNOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195909
Record name 2,6-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorobenzaldehyde

CAS RN

437-81-0
Record name 2,6-Difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Difluorobenzene (25 g., 0.22 mole) was dissolved in 150 ml. of tetrahydrofuran and cooled to -50° C. Butyl lithium (99 ml. of 2.3 M in hexane, 0.228 mole) was added over 20 minutes, maintaining the temperature at -50° C. After 1.5 hours of stirring at the same temperature, N-methylformanilide (29.7 g., 0.22 mole) in 50 ml. of tetrahydrofuran was added over 20 minutes at -50° C. After an additional 1.5 hours of stirring at -50° C., the reaction mixture was poured slowly into 1 liter of cold 1 N sulfuric acid, and extracted with three portions of ether. The combined organic extracts were washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to an oil. The oil was distilled. Middle cuts were combined to yield 2,6-difluorobenzaldehyde (18.2 g., 58%; b.p. 72°-74°/12 mm.).
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Synthesis routes and methods II

Procedure details

The title compound was synthesized according to methods described for the preparation of 51.2. Here, commercially available 2,6-difluorobenzoic acid was utilized instead of 2-(4-fluorophenyl)acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
338
Citations
T Schaefer, CS Takeuchi, GM Bernard… - Canadian journal of …, 1995 - cdnsciencepub.com
The free energies of activation at 110 K for rotation about the exocyclic C—C bonds in 2,6-difluorobenzaldehyde and 2,4,6-trifluorobenzaldehyde, in dimethyl ether solutions, are 18.8 ± …
Number of citations: 2 cdnsciencepub.com
CS Hiremath, J Tonannavar - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
Fourier-transform, laser Raman (3500–50cm −1 ) and infrared (IR) (4000–400cm −1 ) spectral measurements have been made for solid samples of 2-chloro-3,6-difluoro-, 3-chloro-2,6-…
Number of citations: 7 www.sciencedirect.com
MJH Moonen, AH Westphal… - Advanced Synthesis …, 2005 - Wiley Online Library
The selectivity of the chemical Baeyer–Villiger oxidation of benzaldehydes depends on steric and electronic factors, the type of oxidizing agent and the reaction conditions. Here we …
Number of citations: 50 onlinelibrary.wiley.com
A Sağlam, F Ucun - Zeitschrift für Naturforschung A, 2008 - degruyter.com
The optimized molecular structures, vibrational frequencies and corresponding vibrational assignments of the two planar O-cis and O-trans rotomers of 2,4-, 2,5- and 2,6-…
Number of citations: 5 www.degruyter.com
P Szlachcic, M Kucharek, B Jarosz… - Journal of …, 2017 - Wiley Online Library
The present article concerns the scope and limitations of the regioselective condensation of 2‐fluorobenzaldehydes with 1H‐pyrazol‐5‐amines, leading to the synthesis of substituted …
Number of citations: 15 onlinelibrary.wiley.com
GT Chen, M King, F Gusovsky… - Journal of medicinal …, 1993 - ACS Publications
Synthetic routes to difluorinated analogs of the adrenergic agonists, norepinephrine (NE), epinephrine (E), and phenylephrine (PE) have been developed. The syntheses were based …
Number of citations: 14 pubs.acs.org
EV Malykhin, VD Shteingarts - Journal of fluorine chemistry, 1998 - Elsevier
Reactions of n-alkyl chlorides with the 2,6-difluorophenyl anion prepared from 1,3-difluorobenzene by the action of sodium amide in liquid ammonia give 2,6-difluoro-n-alkylbenzenes in …
Number of citations: 13 www.sciencedirect.com
DRR Moreno, G Giorgi, CO Salas, RA Tapia - Molecules, 2013 - mdpi.com
In this report a short and efficient synthesis of the dibenz[b,f]oxepin framework through intramolecular S N Ar and McMurry reactions is described. The diaryl ethers required for the …
Number of citations: 21 www.mdpi.com
PR Hiremath, MK Rendale, PB Belavi… - Materials …, 2015 - ingentaconnect.com
Dielectric relaxation time of different molar concentrations of 2-Ethoxybenzonitrile, 4-Ethoxybenzonitrile, 1-Bromo 2,4-Difluorobenzene, 2,6-Difluorobenzaldehyde and 2-Bromo 4-…
Number of citations: 3 www.ingentaconnect.com
YM Loksha, EB Pedersen, AD Bond, P La Colla… - …, 2009 - thieme-connect.com
The 6-position of the uracil ring was activated for a lithiation reaction by condensing thymine with dimethylsulfamoyl chloride. X-ray crystallography was used to confirm the structure of …
Number of citations: 4 www.thieme-connect.com

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